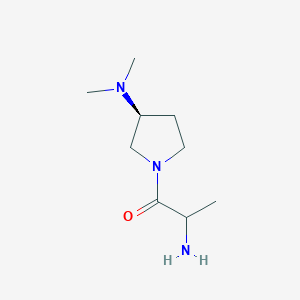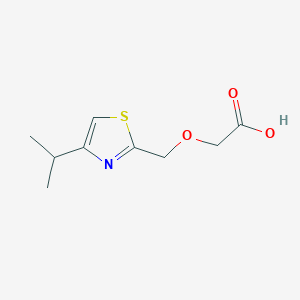
2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid typically involves the reaction of 4-isopropylthiazole with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities.
Biology: The compound is investigated for its antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Similar compounds to 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid include other thiazole derivatives, such as:
2-Methylthiazole: Known for its flavoring properties and use in the food industry.
4-Methylthiazole: Studied for its potential antimicrobial and antifungal activities.
2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of the isopropyl group and methoxyacetic acid moiety, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-[(4-propan-2-yl-1,3-thiazol-2-yl)methoxy]acetic acid |
InChI |
InChI=1S/C9H13NO3S/c1-6(2)7-5-14-8(10-7)3-13-4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
FHECTKAEZXWBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





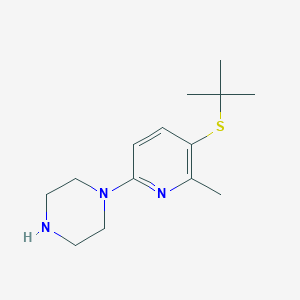

![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)


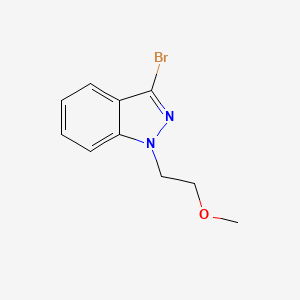
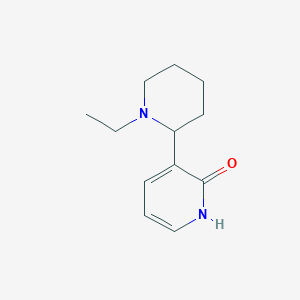
![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)
